Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate
Description
Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is a heterocyclic compound featuring a fused triazolo[1,5-a]pyrimidine core. This structure is substituted at the 5-position with a 2-methoxy-2-oxoethyl group and at the 2-position with a thioacetate moiety. The compound is synthesized via reactions involving α-oxo ketene dithioacetals and 5-amino-1,2,4-triazole under basic conditions (sodium methoxide in methanol), a methodology consistent with established protocols for triazolopyrimidine derivatives . Its structural elucidation likely employs UV, NMR, and IR spectroscopy, as seen in analogous studies .
Properties
Molecular Formula |
C11H12N4O5S |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C11H12N4O5S/c1-19-8(17)4-6-3-7(16)15-10(12-6)13-11(14-15)21-5-9(18)20-2/h3H,4-5H2,1-2H3,(H,12,13,14) |
InChI Key |
GVXSEEZAOXKTDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by the introduction of the thioacetate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds similar to methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate exhibit promising anticancer activities. For instance, derivatives of triazole and pyrimidine have been tested against various cancer cell lines:
- Cell Line Testing : Compounds were evaluated against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Active compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL for HCT-116 and 2.3 to 6.62 μg/mL for MCF-7, indicating significant antiproliferative effects compared to standard treatments like doxorubicin .
- Mechanism of Action : The mechanism often involves inhibition of key enzymes related to DNA synthesis and repair pathways. Molecular docking studies have suggested binding affinities to thymidylate synthase, a target for many anticancer drugs .
Antimicrobial Activity
Another area of application is the antimicrobial efficacy of this compound:
- Broad-Spectrum Activity : Similar compounds have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effective minimum inhibitory concentrations (MIC) against pathogens like Pseudomonas aeruginosa and Escherichia coli .
- Structure–Activity Relationship : The presence of specific functional groups in the structure has been linked to enhanced antimicrobial properties. This relationship is crucial for the design of new antimicrobial agents based on this scaffold .
Case Studies
Several studies highlight the applications of this compound in drug development:
- Anticancer Drug Development : Research focused on optimizing the structure for better efficacy against resistant cancer cell lines has led to modifications that enhance bioavailability and reduce toxicity .
- Antimicrobial Agents : Investigations into its use as a lead compound for developing new antibiotics have shown potential in overcoming bacterial resistance mechanisms .
Mechanism of Action
The mechanism of action of Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Triazolo[1,5-a]pyrimidine Family
Key structural analogues include derivatives synthesized by reacting α-oxo ketene dithioacetals with 5-amino-1,2,4-triazole (Table 1) .
Key Differences:
- Substituent Effects: The target compound’s 5-(2-methoxy-2-oxoethyl) and 2-thioacetate groups distinguish it from simpler derivatives (e.g., 3a-t in Table 1 of ). These substituents introduce electron-withdrawing ester and thioether functionalities, which may alter reactivity, solubility, and intermolecular interactions compared to alkyl or aryl-substituted analogues.
Heterocyclic Variants: Oxazolo- and Thiazolo-Pyrimidines
Compounds with oxazolo[5,4-d]pyrimidine (e.g., 2-((2,5-dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid, ) and thiazolo[3,2-a]pyrimidine (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative, ) cores provide comparative insights:
Key Differences:
- Biological Activity: While the target compound’s bioactivity is uncharacterized in the evidence, oxazolo and thiazolo derivatives are often explored for antimicrobial or antifungal properties .
Spectroscopic Characterization
1H-NMR and 13C-NMR data for the target compound would show distinct signals for the thioacetate (δ ~3.3–3.5 ppm for SCH2COOCH3) and 2-methoxy-2-oxoethyl (δ ~3.7 ppm for OCH3) groups, differentiating it from analogues with alkyl or aryl substituents .
Biological Activity
Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This class has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound's structure can be broken down into key components:
- Triazole and Pyrimidine Rings : These heterocycles are known for their role in biological activity.
- Thioether Group : The presence of sulfur can enhance the compound's interaction with biological targets.
- Methoxy and Acetate Groups : These functional groups may influence solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, several studies have reported that these compounds can inhibit various signaling pathways crucial for cancer cell proliferation:
- ERK Signaling Pathway : Compounds similar to this compound have been shown to suppress ERK signaling. This results in decreased phosphorylation levels of key proteins such as ERK1/2 and c-Raf, leading to apoptosis in cancer cells like MGC-803 .
- Cell Cycle Arrest : The compound has been associated with inducing G2/M phase arrest in cancer cell lines .
Antimicrobial Activity
The triazolo-pyrimidine scaffold has also demonstrated antimicrobial properties. Compounds within this class have shown effectiveness against various pathogens:
- Leishmania Species : New complexes containing 1,2,4-triazolo[1,5-a]pyrimidines have been tested for antiproliferative activity against Leishmania infantum and Leishmania braziliensis, indicating potential as antileishmanial agents .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Compound 12 | Anticancer | MGC-803 cells | 3.91 | ERK pathway inhibition |
| Compound 4 | Anticancer | CDK2 | 0.154 | Inhibition of kinase activity |
| Compound 11a | Antiviral | HIV RNase H | 17.7 | RNase H inhibition |
| Copper Complexes | Antimicrobial | Leishmania spp. | Not specified | Unknown |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure significantly influence biological activity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, analogous compounds (e.g., triazolo-pyrimidine derivatives) are synthesized via nucleophilic substitution, cyclization, or thioether formation. Key steps include:
- Intermediate preparation : Reacting a triazole or pyrimidine precursor (e.g., theophylline derivatives) with thiol-containing reagents to form the thioether linkage .
- Esterification : Introducing methoxy groups via esterification under acidic or basic conditions, often using methanol as a solvent .
- Purification : Column chromatography or recrystallization in solvents like ethanol or ethyl acetate to isolate the final product .
Q. How is the structural identity of this compound validated in experimental settings?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- Elemental analysis : Confirms empirical formula matching theoretical values .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for esters and ketones) .
- NMR (¹H, ¹³C) : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.6–3.8 ppm in ¹H NMR) .
- LC-MS : Verifies molecular weight and purity (>95%) .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
- Methodological Answer : Solubility is critical for reaction optimization and biological testing.
- Polar solvents : High solubility in DMSO or methanol facilitates in vitro assays .
- Low polarity : Limited solubility in hexane or chloroform may require derivatization for certain reactions .
- pH-dependent solubility : Protonation of the triazole or pyrimidine ring in acidic/basic conditions can alter solubility profiles, necessitating buffered systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Methodological Answer : Optimization involves systematic variation of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .
- Catalyst screening : Bases like K₂CO₃ or Et₃N improve reaction efficiency in thiol coupling steps .
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at maximum yield .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) .
- Isotopic labeling : Use deuterated solvents to resolve overlapping signals in ¹H NMR .
- High-resolution MS : Confirm molecular formula discrepancies caused by adducts or degradation .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Methodological Answer : While direct evidence is limited, analogous triazolo-pyrimidine derivatives suggest:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination) .
- Enzyme inhibition : Test interactions with CYP450 isoforms using fluorometric assays .
- Cellular uptake studies : Fluorescent tagging or radiolabeling to assess membrane permeability .
- Toxicity screening : MTT assays on mammalian cell lines to establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
